molecular formula C12H15N3O2 B10949907 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylfuran-3-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylfuran-3-carboxamide

Cat. No.: B10949907
M. Wt: 233.27 g/mol
InChI Key: CCSICFLXUGAZPU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a furan ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide typically involves the reaction of a pyrazole derivative with a furan derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for cryogenic reactions to 150°C for high-temperature reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrazole or furan derivatives .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide include other pyrazole and furan derivatives, such as:

Uniqueness

What sets N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-furamide apart from similar compounds is its unique combination of the pyrazole and furan rings, which may confer distinct biological activities and chemical reactivity. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-3-15-8-10(7-14-15)6-13-12(16)11-4-5-17-9(11)2/h4-5,7-8H,3,6H2,1-2H3,(H,13,16)

InChI Key

CCSICFLXUGAZPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=C(OC=C2)C

Origin of Product

United States

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